molecular formula C10H9FO4 B2770481 2-(2-Fluorophenyl)butanedioic acid CAS No. 1225531-03-2; 54441-56-4

2-(2-Fluorophenyl)butanedioic acid

Cat. No.: B2770481
CAS No.: 1225531-03-2; 54441-56-4
M. Wt: 212.176
InChI Key: KPKJCNYCVCNXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 2-(2-Fluorophenyl)butanedioic acid is an organic compound with the molecular formula C 10 H 9 FO 4 and a molecular weight of 212.18 g/mol . This high-purity material is supplied with a documented purity of 97% and is provided for research and development purposes exclusively . The product is for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Chemical Characteristics The compound is characterized by a butanedioic acid (succinic acid) backbone substituted at the 2-position with a 2-fluorophenyl group. Its Canonical SMILES representation is C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)F . The calculated LogP value is 1.42, and the compound features 4 hydrogen bond acceptors and 2 hydrogen bond donors . Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Research Context and Potential Value While specific biological or mechanistic data for this compound is not readily available in the public domain, its structure suggests potential as a valuable synthetic intermediate or building block in medicinal chemistry. The presence of both a carboxylic acid functional group and a fluorinated aromatic ring makes it a candidate for the synthesis of more complex molecules, such as fluorinated derivatives of imidazobenzimidazole, which have been explored for their potential as kappa-opioid receptor agonists with analgesic properties . Similarly, other derivatives containing a 2-fluorophenyl group have been investigated for anti-epileptic activity . As such, this compound may hold significant value for researchers in the fields of organic synthesis and pharmaceutical development, particularly in the creation of novel bioactive molecules.

Properties

IUPAC Name

2-(2-fluorophenyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKJCNYCVCNXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225531-03-2
Record name 2-(2-fluorophenyl)butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Fluorine Substitution

  • Position and Number: The ortho-F in this compound increases acidity (pKa ~2.5–3.0 for carboxyl groups) compared to non-fluorinated succinic acid (pKa ~4.2) due to electron withdrawal . In contrast, 2,4,6-Trifluorophenylacetic acid exhibits even stronger acidity (pKa ~1.8–2.2) because of three F atoms .
  • Lipophilicity : The fluorophenyl group enhances lipophilicity (logP ~1.5), improving membrane permeability compared to itaconic acid (logP ~0.2) .

Backbone Modifications

  • Chain Length: 4-(2-Fluorophenyl)butanoic acid has a longer aliphatic chain and one carboxylic acid, reducing water solubility (40 mg/mL vs. 120 mg/mL for the dicarboxylic analogue) .
  • Functional Groups : Esterification (e.g., 1,4-Dimethyl 2-(4-bromophenyl)butanedioate) lowers acidity and increases stability under basic conditions .

Commercial Availability and Research Use

This compound is available in research quantities (e.g., 250 mg for €433 from CymitQuimica ), highlighting its niche application in medicinal chemistry. In contrast, itaconic acid is mass-produced for industrial polymers .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)butanedioic acid, and how can purity be optimized?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution of a fluorophenyl precursor followed by oxidation or carboxylation. For example, coupling 2-fluorophenylboronic acid with a succinic acid derivative under Suzuki-Miyaura conditions can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Continuous flow reactors may enhance yield and reduce side products .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer: Use a combination of NMR (¹H, ¹³C, and ¹⁹F for fluorine environment analysis), IR (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹), and X-ray crystallography for absolute configuration determination. Mass spectrometry (ESI or MALDI-TOF) validates molecular weight. Computational tools like DFT can predict electronic properties and compare with experimental data .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer: Derivatives exhibit antimicrobial and anticancer potential. For example, 4-(2-Fluorophenyl)-4-oxobutanoic acid derivatives show activity against E. coli and breast cancer cell lines (MCF-7). Bioactivity assays (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) should be paired with structural modifications (e.g., esterification of carboxyl groups) to explore SAR .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation. Waste must be neutralized (e.g., with NaOH) before disposal. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, solvent). Standardize protocols: use identical cell lines (e.g., ATCC-validated HeLa), control for fluorophenyl metabolite interference via HPLC, and validate results with orthogonal assays (e.g., apoptosis markers alongside MTT). Cross-reference with structurally similar compounds like 2-(2-Chlorophenyl)succinic acid to isolate fluorine-specific effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer: Employ flow chemistry to enhance heat/mass transfer and reduce reaction time. Catalyst screening (e.g., Pd/C for hydrogenation) and solvent optimization (DMF for solubility vs. THF for selectivity) improve efficiency. Design of Experiments (DoE) can model variables (temperature, stoichiometry) for maximal yield .

Q. How does fluorination at the 2-position influence electronic and steric properties compared to other halogens?

  • Methodological Answer: Fluorine’s electronegativity increases electron withdrawal, altering acidity (pKa ~3.5 for carboxyl groups) and reactivity in nucleophilic substitutions. Compare with chloro/bromo analogs using Hammett constants (σₘ for fluorine = +0.34) and XRD to assess steric effects. DFT calculations (e.g., Mulliken charges) quantify electronic differences .

Q. What mechanistic insights explain its role in biochemical pathways?

  • Methodological Answer: Radiolabeling (¹⁴C or ¹⁸F) tracks metabolic incorporation. Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and molecular docking (AutoDock Vina) identify target interactions. Compare with 2-Fluoromandelic acid to assess hydroxy/carboxyl group contributions to binding affinity .

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